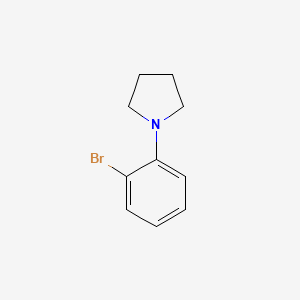

1-(2-Bromophenyl)pyrrolidine

概要

説明

1-(2-Bromophenyl)pyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of 1-(2-Bromophenyl)pyrrolidine involves the reaction of 1-(2-Bromophenyl)-1H-pyrrole with aromatic alkynes under blue light irradiation . Another method involves the coupling of unprotected 2′-deoxyinosine with optically pure 3R,4R, 3S,4S, and meso-pyrrolidine-3,4-diols .Molecular Structure Analysis

The molecular structure of 1-(2-Bromophenyl)pyrrolidine is characterized by a pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The structure also includes a bromophenyl group .Chemical Reactions Analysis

The pyrrolidine ring in 1-(2-Bromophenyl)pyrrolidine can undergo various chemical reactions. For instance, it can react with 2′-deoxyinosine in the presence of catalytic amounts of rhodamine 6G (Rh-6G) and N, N-diisopropylethylamine (DIPEA) under blue light irradiation .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Bromophenyl)pyrrolidine are influenced by the pyrrolidine ring. The ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用

1. Crystal Structure and Conformation

1-(2-Bromophenyl)pyrrolidine has been studied for its non-planar conformation in solution, as observed through ultraviolet (UV) data. Crystal structure studies of this compound in solid form reveal a 72° dihedral angle between the phenyl and five-membered rings in the γ-lactam structure (Fujiwara et al., 1977). This research highlights the significance of 1-(2-Bromophenyl)pyrrolidine in understanding molecular conformations and crystallography.

2. Hydrogen-Bonding Patterns

The compound has been a subject of interest in studying hydrogen-bonding patterns in enaminones. Investigations have shown bifurcated intra- and intermolecular hydrogen bonding involving the secondary amine and carbonyl groups. These bonds contribute to forming centrosymmetric dimers and stabilizing the crystal structures through weak interactions (Balderson et al., 2007).

3. Synthesis of Pyrroloquinolines and Ullazines

1-(2-Bromophenyl)pyrrolidine is integral in the synthesis of pyrroloquinolines and ullazines. These syntheses are performed using catalytic amounts of rhodamine and N,N-diisopropylethylamine under blue light irradiation, highlighting its role in photochemical reactions (Das et al., 2016).

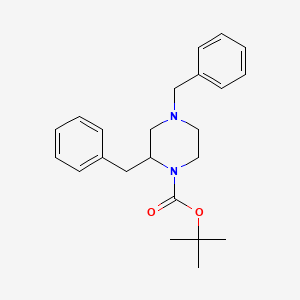

4. Cholinesterase Inhibitor Research

Research on benzyl pyrrolidine-1-carboxylates, which include derivatives of 1-(2-Bromophenyl)pyrrolidine, focuses on their potential as cholinesterase inhibitors. These compounds have demonstrated moderate inhibitory effects against acetylcholinesterase and butyrylcholinesterase, suggesting their importance in neurobiological research (Pizova et al., 2017).

5. Luminescent Polymer Research

Studies have also been conducted on polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, where derivatives of 1-(2-Bromophenyl)pyrrolidine play a crucial role. These polymers exhibit strong fluorescence and solubility in organic solvents, indicating their potential in material science and optical applications (Zhang & Tieke, 2008).

Safety And Hazards

将来の方向性

The pyrrolidine ring, a key component of 1-(2-Bromophenyl)pyrrolidine, is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring the influence of steric factors on biological activity and investigating the structure–activity relationship (SAR) of the studied compounds .

特性

IUPAC Name |

1-(2-bromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEPYQZONPBLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530537 | |

| Record name | 1-(2-Bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)pyrrolidine | |

CAS RN |

87698-81-5 | |

| Record name | 1-(2-Bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)

![2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine](/img/structure/B1590688.png)